molecular formula C9H8N2OS B1593458 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 2503-66-4

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1593458
CAS No.: 2503-66-4
M. Wt: 192.24 g/mol
InChI Key: HNFIJWNVPWXSOL-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic aromatic organic compound characterized by the presence of a phenyl group attached to a 1,3,4-oxadiazole ring with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-methylbenzoyl chloride with thiosemicarbazide followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can undergo reduction reactions, although this is less common.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride or other strong reducing agents.

  • Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.

  • Reduction: Reduced derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • 1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.

  • Thiol-containing heterocycles: Other compounds with thiol groups in their structure, such as thiazoles and thiadiazoles.

Uniqueness: 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of the phenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFIJWNVPWXSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354469
Record name 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-66-4
Record name 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol

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